Biotin-PEG24-TFP ester
Description
Contextualization of Biotinylation Reagents in Modern Research Methodologies
Biotinylation is the process of attaching biotin (B1667282) to a molecule of interest, such as a protein or nucleic acid. creative-proteomics.com The exceptionally strong and specific interaction between biotin (vitamin B7) and the proteins avidin (B1170675) or streptavidin is the foundation of numerous detection and purification methods. creative-proteomics.combocsci.com This high-affinity bond allows for the sensitive detection and isolation of biotinylated molecules from complex biological mixtures. bocsci.com
Modern research relies on a variety of biotinylation reagents, each with specific reactive groups designed to target different functional groups on biomolecules. thermofisher.comaatbio.com These can include primary amines, sulfhydryls, carboxyls, and carbohydrates. thermofisher.com The choice of reagent is critical to ensure that the labeling process does not interfere with the biological activity of the target molecule. thermofisher.com Biotinylation techniques are widely employed in applications such as ELISA, western blotting, immunohistochemistry, immunoprecipitation, and cell surface labeling. thermofisher.comaatbio.com
Overview of PEGylated Linkers in Bioconjugation Strategies
Polyethylene (B3416737) glycol (PEG) linkers are widely used in bioconjugation to connect two or more molecules. axispharm.combroadpharm.com The incorporation of a PEG spacer in biotinylation reagents offers several distinct advantages. axispharm.comprecisepeg.com A key benefit is increased hydrophilicity; the PEG chain imparts water solubility to the biotinylated molecule, which can help to prevent aggregation and precipitation, particularly of hydrophobic proteins. iris-biotech.dealkalisci.com
Furthermore, the long, flexible nature of the PEG chain acts as a spacer arm, minimizing steric hindrance between the biotin tag and the labeled molecule. sigmaaldrich.comiris-biotech.de This increased distance and flexibility makes the biotin more accessible for binding to avidin or streptavidin, which can enhance the sensitivity of detection and purification assays. sigmaaldrich.comiris-biotech.de PEG linkers are available in various lengths, allowing for precise control over the distance between the conjugated molecules. precisepeg.com The PEG24 in Biotin-PEG24-TFP ester indicates a chain of 24 PEG units, providing a significant spacer arm. iris-biotech.de
Significance of Activated Ester Chemistry in Biomolecular Functionalization Research
Activated esters, such as N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters, are highly reactive compounds used for modifying primary amino groups in biomolecules. lumiprobe.commdpi.com This amine-reactive chemistry is a cornerstone of bioconjugation because primary amines are readily available on proteins and peptides at their N-terminus and on the side chain of lysine (B10760008) residues. thermofisher.comlumiprobe.com
TFP esters, in particular, offer certain advantages over the more common NHS esters. thermofisher.com They exhibit similar reactivity with primary amines but are generally more resistant to hydrolysis in aqueous solutions, especially under basic conditions. thermofisher.comnih.gov This increased stability can lead to more efficient and reproducible labeling of biomolecules. medchemexpress.com The reaction between a TFP ester and a primary amine forms a stable and irreversible amide bond, ensuring a permanent tag on the target molecule. dcchemicals.comcd-bioparticles.net This robust covalent linkage is essential for the reliability of downstream applications. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C67H117F4N3O28S | iris-biotech.debiosynth.com |
| Molecular Weight | 1520.7 g/mol | iris-biotech.debiosynth.com |
| Spacer Arm Length | 99.3 Å | alkalisci.com |
| Reactivity | Primary Amines (-NH2) | dcchemicals.combroadpharm.com |
| Solubility | Water Soluble | dcchemicals.comiris-biotech.de |
Structure
2D Structure
Properties
Molecular Formula |
C67H117F4N3O28S |
|---|---|
Molecular Weight |
1520.7 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C67H117F4N3O28S/c68-57-55-58(69)64(71)66(63(57)70)102-62(76)5-7-78-9-11-80-13-15-82-17-19-84-21-23-86-25-27-88-29-31-90-33-35-92-37-39-94-41-43-96-45-47-98-49-51-100-53-54-101-52-50-99-48-46-97-44-42-95-40-38-93-36-34-91-32-30-89-28-26-87-24-22-85-20-18-83-16-14-81-12-10-79-8-6-72-61(75)4-2-1-3-60-65-59(56-103-60)73-67(77)74-65/h55,59-60,65H,1-54,56H2,(H,72,75)(H2,73,74,77)/t59-,60-,65-/m0/s1 |
InChI Key |
DZXHDWHQLGLRLF-JDSXECNCSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG24-TFP ester |
Origin of Product |
United States |
Molecular Architecture and Constituent Functional Elements
Structural Design Principles of Biotin-PEG24-TFP Ester
The design of this compound is a prime example of rational chemical engineering for biological applications. The molecule's structure is tripartite, consisting of a recognition tag (biotin), a flexible spacer (PEG24), and a reactive group (TFP ester). This modular design allows for precise control over the labeling process, ensuring high specificity, improved physicochemical properties of the conjugate, and efficient reaction chemistry.
Interactive Table: Chemical Properties of this compound
Data sourced from multiple chemical suppliers and databases. medchemexpress.combroadpharm.comnih.gov
Biotin (B1667282), also known as vitamin B7, serves as the recognition component of the reagent. Its primary role is to exploit the exceptionally strong and highly specific non-covalent interaction it forms with the proteins avidin (B1170675) and streptavidin (Kd = 10-15M). thermofisher.com This binding affinity is one of the strongest known in nature, making it an invaluable tool for a multitude of research applications. acs.orgrsc.org
Once this compound is covalently attached to a target molecule (e.g., a protein or an antibody), the biotin tag allows for sensitive detection, purification, and immobilization. For example, a biotinylated protein can be easily captured from a complex mixture using streptavidin-coated beads or visualized in immunoassays with enzyme-conjugated streptavidin. thermofisher.comoup.com The small size of biotin (244.3 Da) is advantageous as it typically does not interfere with the biological function of the molecule it labels. thermofisher.com The valeric acid side chain of biotin is derivatized to connect to the PEG spacer, a modification that does not impede its interaction with the binding pocket of streptavidin. thermofisher.comacs.org
The Polyethylene (B3416737) Glycol (PEG) spacer arm is a critical element that physically separates the biotin moiety from the conjugated biomolecule. axispharm.comchempep.com This separation minimizes steric hindrance, ensuring that the biotin tag remains accessible for binding to avidin or streptavidin without being obstructed by the bulk of the labeled molecule. precisepeg.com The PEG spacer in this reagent is composed of 24 repeating ethylene (B1197577) oxide units, providing a defined and significant distance between the biotin and its target. interchim.fr
Key implications of the PEG24 spacer in research include:
Enhanced Solubility: PEG is inherently hydrophilic, and its inclusion in the linker structure increases the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic proteins or peptides. precisepeg.cominterchim.frthermofisher.com
Reduced Immunogenicity: The PEG chain can create a hydration shell around the conjugate, which may help to mask immunogenic epitopes and reduce the likelihood of an immune response. chempep.combiochempeg.com
Improved Pharmacokinetics: In therapeutic applications, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation time in the body. chempep.comsigmaaldrich.com
Monodispersity: this compound is a monodisperse compound, meaning it has a precise, discrete molecular weight, unlike polydisperse PEG mixtures. broadpharm.combiochempeg.com This uniformity is crucial for pharmaceutical development and applications requiring high precision, as it ensures batch-to-batch consistency and a well-defined final product, avoiding the heterogeneity that can arise from polydisperse linkers. biochempeg.combiochempeg.comresearchgate.net
The 2,3,5,6-Tetrafluorophenyl (TFP) ester is the amine-reactive functional group of the molecule. lumiprobe.com It is classified as an activated ester, designed to react efficiently with primary and secondary amine groups, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins, to form a highly stable amide bond. lumiprobe.comwikipedia.orgbroadpharm.com
The key advantages of using a TFP ester include:
High Reactivity: TFP esters readily react with amines under mild conditions, typically at a pH range of 7 to 9. broadpharm.com
Enhanced Stability: A significant advantage of TFP esters over other common amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis in aqueous solutions. lumiprobe.comwikipedia.orgbroadpharm.com This greater stability allows for more controlled conjugation reactions with higher efficiency and reproducibility, as the reactive group persists longer in the reaction buffer. broadpharm.com
Comparative Analysis of TFP Ester Reactivity with Alternative Amine-Reactive Species in Research Synthesis
The choice of an amine-reactive group is critical for the success of a bioconjugation reaction. While several options exist, the comparison between TFP esters and the more traditional NHS esters is particularly relevant for researchers working in aqueous environments.
Both TFP and NHS esters react with primary amines to form stable amide bonds. However, their performance differs significantly, especially concerning their stability in the aqueous buffers required for most protein conjugations. wikipedia.orgucsd.edu
The primary performance metric that distinguishes TFP esters is their superior hydrolytic stability. wikipedia.orgresearchgate.net NHS esters are highly susceptible to hydrolysis, particularly as the pH increases above 7. researchgate.net At pH 8, an NHS ester's half-life can be measured in minutes, creating a narrow window for the desired conjugation reaction to occur before the ester is inactivated by water. researchgate.net
In contrast, TFP esters exhibit significantly lower rates of hydrolysis. wikipedia.orgbroadpharm.com Studies have demonstrated that TFP-activated surfaces have a much longer half-life than NHS-activated surfaces, especially under basic conditions (pH 8-10). nih.govresearchgate.net This enhanced stability leads to several practical benefits:
Higher Conjugation Efficiency: Less of the TFP ester is lost to the competing hydrolysis side-reaction, resulting in a higher yield of the desired bioconjugate. broadpharm.comnih.gov
Improved Reproducibility: The slower rate of hydrolysis makes the reaction outcome less dependent on precise timing, leading to more consistent results between experiments. broadpharm.com
Wider Reaction Window: The stability of TFP esters allows for longer incubation times, which can be beneficial for reactions with slow kinetics or when working with dilute protein solutions. wikipedia.orgucsd.edu
Interactive Table: Comparative Hydrolysis Half-Life of Activated Esters on a Self-Assembled Monolayer (SAM) Surface
Data adapted from a study comparing NHS and TFP ester-terminated self-assembled monolayers. nih.gov
The formation of an amide bond from an activated ester and an amine proceeds via a nucleophilic acyl substitution mechanism. rsc.org The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the leaving group (N-hydroxysuccinimide for NHS esters or 2,3,5,6-tetrafluorophenol (B1216870) for TFP esters).
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-Hydroxysuccinimide | NHS |
| Polyethylene Glycol | PEG |
| Tetrafluorophenyl | TFP |
| Avidin | - |
| Streptavidin | - |
Synthetic Methodologies and Derivatization Strategies
General Synthetic Pathways for Biotin-PEG-TFP Esters
The construction of Biotin-PEG-TFP esters is a multi-step process that involves the careful assembly of its three core components: the biotin (B1667282) moiety, the PEG linker, and the TFP ester functional group. The general strategy relies on creating a stable linkage between biotin and a PEG chain that terminates in a carboxylic acid, which is then activated to form the TFP ester.
The synthesis typically begins with the preparation of a key intermediate, Biotin-PEG-COOH. One common method involves the reaction of an amine-terminated PEG with an activated form of biotin, such as Biotin-NHS ester. The resulting product is a biotinylated PEG with a terminal functional group that can be converted to a carboxylic acid.
Alternatively, a more direct route involves starting with a PEG linker that has a protected amine at one end and a carboxylic acid at the other. The carboxylic acid end is coupled to biotin, followed by deprotection of the amine, which can then be further modified. A more streamlined approach detailed in some methodologies involves starting with a hydroxyl-terminated PEG which is reacted with tert-butyl acrylate (B77674) to form an ester, followed by subsequent reactions to introduce the biotin moiety and finally hydrolysis of the tert-butyl ester to reveal the terminal carboxylic acid, Biotin-PEG24-COOH google.com.
The functionalization of these intermediates is critical. For instance, the synthesis of PLGA-PEG-biotin involves activating the carboxylate groups of biotin with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-Hydroxysuccinimide (NHS) before conjugation to an amine-terminated PEG researchgate.net. This highlights a common strategy of activating the carboxylic acid of biotin for coupling to a pre-functionalized PEG linker.
The final step in the synthesis of Biotin-PEG24-TFP ester is the conversion of the terminal carboxylic acid of the Biotin-PEG24-COOH intermediate into a highly reactive TFP ester. This is achieved through a process of carboxylic acid activation. The activation makes the carboxyl group more susceptible to nucleophilic attack by 2,3,5,6-tetrafluorophenol (B1216870).
TFP esters are a class of activated esters used for conjugating molecules to primary and secondary amines, forming stable amide bonds lumiprobe.com. Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions and at basic pH levels, which are often optimal for reactions with amines lumiprobe.comvectorlabs.comvectorlabs.com. This increased stability reduces the likelihood of spontaneous hydrolysis during conjugation reactions, leading to more efficient and reproducible labeling of biomolecules such as proteins and peptides lumiprobe.comvectorlabs.com. The optimal pH range for reactions involving TFP esters is typically between 7.5 and 8.5 vectorlabs.comvectorlabs.com. The activation of carboxylic acids can be achieved using various reagents, with methods often involving catalysts to facilitate the formation of the ester linkage organic-chemistry.orgrsc.orgnih.gov.
| Activated Ester Type | Optimal Reaction pH | Key Advantages |
| TFP Ester | 7.5 - 8.5 | More reactive towards primary amines, more stable in aqueous buffers compared to NHS esters vectorlabs.comvectorlabs.com. |
| NHS Ester | 6.0 - 7.5 | Widely used, effective for amine conjugation. |
Exploration of PEG Length Variation for Tailored Research Applications
The length of the PEG linker in biotinylation reagents is a critical parameter that can be adjusted to suit specific experimental requirements. The use of discrete PEG (dPEG®) linkers, which have a defined and uniform length, has become standard for creating high-quality reagents.
Discrete PEG (dPEG®) linkers are single molecular weight compounds with a specific number of ethylene (B1197577) oxide units, distinguishing them from traditional polymeric PEGs which are heterogeneous mixtures of different chain lengths nih.govvectorlabs.com. These monodisperse compounds are synthesized through a stepwise, controlled organic chemistry methodology, which avoids polymerization and the need for chromatographic separation to isolate a specific length nih.gov. This process allows for the production of dPEGs with a defined chain length, molecular weight, and high purity nih.govgoogle.comgoogle.com.
The primary advantage of using dPEGs in reagents like this compound is the precise control over the spacer arm length. This uniformity ensures batch-to-batch consistency and reproducibility in experiments. In contrast, polydisperse PEGs introduce variability that can affect the outcome of sensitive assays. The amphiphilic nature of the dPEG® linker also imparts excellent water solubility to the entire molecule, including the often poorly soluble biotin moiety, which can prevent protein aggregation upon conjugation vectorlabs.comvectorlabs.com.
The length of the PEG chain has a significant impact on the properties and performance of the resulting biotinylated molecule. Varying the PEG length can influence solubility, steric hindrance, and the efficiency of the biotin's interaction with avidin (B1170675) or streptavidin.
Longer PEG chains generally increase the hydrodynamic volume and can enhance the solubility and stability of the conjugated molecule vectorlabs.com. However, there is a trade-off, as excessively long PEG chains can introduce steric hindrance, potentially impeding the binding of the biotin to its target protein or affecting the interaction of a labeled antibody with its receptor nih.gov. Research on nanoparticle delivery has shown that while PEGylation shields against non-specific interactions, chains cannot be extended indefinitely without compromising the efficacy of targeted delivery nih.gov. For instance, one study found that NPs coated with PEG-3000 had the optimal chain length for antibody-receptor interactions nih.gov.
In the context of biotin-avidin interactions, the PEG spacer serves to extend the biotin moiety away from the surface of the conjugated molecule, overcoming potential steric hindrance and making it more accessible for binding. The choice of PEG length, such as the 24 units in this compound, is often a balance between providing sufficient spacing for effective biorecognition and avoiding the negative effects of an overly long linker. Studies have shown that as the length of a PEG-linker increases, the targeting ability of ligand-conjugated liposomes can be further increased in vivo dovepress.com.
| PEG Chain Length | Potential Effects on Bioconjugate | Research Finding Context |
| Shorter (e.g., PEG4) | Less steric hindrance, but may not provide enough spacing for optimal biotin binding in all contexts. | Often used as a fundamental building block in more complex constructs axispharm.com. |
| Intermediate (e.g., PEG12) | A balance of good solubility, spacing, and minimal steric hindrance. | Commonly available for a variety of applications vectorlabs.com. |
| Longer (e.g., PEG24) | Enhanced water solubility, greater spacing for biotin accessibility, potentially increased in vivo targeting ability dovepress.com. | Does not cause protein aggregation, allowing for high degrees of labeling vectorlabs.comvectorlabs.com. |
| Very Long (e.g., >PEG48) | May introduce excessive steric hindrance, potentially reducing binding efficiency or cellular uptake in some systems nih.govrsc.org. | Increased PEG length can reduce protein adsorption and affinity for certain proteins rsc.org. |
Custom Synthesis and Optimization Approaches for Specific Research Needs
While a range of standard Biotin-PEG-TFP esters with different PEG lengths are commercially available, many research applications demand tailored solutions. Custom synthesis provides the flexibility to create novel constructs with specific properties.
Researchers can request custom synthesis of biotin-PEG reagents with non-standard PEG lengths, branched architectures, or alternative functional groups to suit unique experimental designs 1clickchemistry.comcreativepegworks.com. For example, a research project might require a Biotin-PEG-TFP ester with an incorporated cleavable linker to allow for the release of the biotinylated molecule under specific conditions. Companies specializing in PEG chemistry offer services to design and synthesize such custom molecules, providing technical support throughout the process 1clickchemistry.comaxispharm.com.
Optimization of synthetic routes is also a key aspect of meeting specific research needs. This can involve adjusting reaction conditions to improve yield and purity or developing novel synthetic pathways to incorporate different chemical moieties. The ability to create customized biotinylation reagents allows for the fine-tuning of molecular probes and drug delivery systems, ultimately enabling more sophisticated and targeted research.
Reaction Mechanisms and Bioconjugation Chemistry in Research Contexts
Detailed Mechanism of Amine Acylation by TFP Ester
The core reaction of Biotin-PEG24-TFP ester is the acylation of a primary amine. This process is a classic example of nucleophilic acyl substitution, where the highly reactive TFP ester serves as an efficient acylating agent. TFP esters are noted for being more reactive towards primary amines and more stable in aqueous solutions compared to their more common N-hydroxysuccinimide (NHS) ester counterparts. vectorlabs.comprecisepeg.com
The reaction is initiated when a primary amine (R-NH₂), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the TFP ester. The electron-withdrawing nature of the fluorine atoms on the phenyl ring of the TFP group makes this carbonyl carbon particularly susceptible to nucleophilic attack. This leads to the formation of a transient, high-energy tetrahedral intermediate. The unprotonated primary amine is the reactive species, which is why the reaction is typically carried out at a pH between 7.5 and 8.5, where a sufficient concentration of deprotonated amines is present to facilitate the reaction. vectorlabs.com
Following its formation, the tetrahedral intermediate is unstable and rapidly collapses. This collapse results in the ejection of the 2,3,5,6-tetrafluorophenol (B1216870) (TFP) moiety, which is a good leaving group. The departure of the TFP leaving group is accompanied by the formation of a highly stable and irreversible amide bond between the biotin-PEG24 portion of the reagent and the target molecule. vectorlabs.comaxispharm.combroadpharm.com The sole by-product of this conjugation reaction is the released 2,3,5,6-tetrafluorophenol.
Selectivity and Specificity Considerations in Complex Biological Milieus
In a research context, biotinylation reagents are rarely used in simple chemical systems. More often, they are employed in complex biological mixtures, such as cell lysates or solutions containing multiple proteins. In these environments, the selectivity and specificity of the reaction are paramount.
The primary targets for this compound in biological molecules are the primary amines present on the side chains of lysine (B10760008) residues and the N-terminal amine group of proteins and peptides. vectorlabs.comlumiprobe.com Lysine residues are abundant on the surfaces of most proteins, making them accessible targets for modification. nih.gov The reactivity of a specific lysine residue is influenced by its local microenvironment, which affects its pKa value and accessibility. nih.gov The long, hydrophilic PEG24 spacer arm of the reagent helps to improve its water solubility and extends the biotin (B1667282) moiety away from the protein surface, enhancing its availability for binding to avidin (B1170675) or streptavidin. vectorlabs.combroadpharm.com
The most significant potential side reaction in aqueous environments is the hydrolysis of the TFP ester. nih.govvectorlabs.com In this competing reaction, a water molecule attacks the ester, leading to the formation of an unreactive carboxylic acid and preventing the desired conjugation. A major advantage of TFP esters is their enhanced stability against spontaneous hydrolysis compared to NHS esters, particularly at the basic pH levels required for efficient amine labeling. lumiprobe.combroadpharm.comresearchgate.net This superior stability leads to more efficient and reproducible labeling outcomes. broadpharm.com
To minimize hydrolysis and maximize conjugation efficiency, several strategies are employed in research protocols:
pH Control : The reaction should be performed within the optimal pH range of 7.5 to 8.5 to ensure a high concentration of reactive, deprotonated primary amines while managing the rate of hydrolysis. vectorlabs.com
Buffer Selection : Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the TFP ester. vectorlabs.com Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers. vectorlabs.com
Reagent Preparation : Stock solutions of this compound should be prepared in a dry, water-miscible organic solvent like DMSO or DMF and used immediately to prevent premature hydrolysis. vectorlabs.com
Concentration : The rate of the desired acylation reaction is favored over hydrolysis when using higher concentrations of the target protein. vectorlabs.com
Comparison of Amine-Reactive Esters
| Feature | TFP Ester | NHS Ester |
|---|---|---|
| Reactivity | More reactive with primary amines vectorlabs.com | Commonly used acylating agent precisepeg.com |
| Optimal pH | 7.5 - 8.5 vectorlabs.com | 7.0 - 7.5 precisepeg.com |
| Hydrolytic Stability | More stable, especially at basic pH lumiprobe.combroadpharm.com | Less stable, prone to hydrolysis nih.govresearchgate.net |
| By-product | 2,3,5,6-tetrafluorophenol | N-hydroxysuccinimide |
| Solubility | TFP group is more hydrophobic precisepeg.com | Generally more water-soluble precisepeg.com |
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-hydroxysuccinimide (NHS) ester |
| 2,3,5,6-tetrafluorophenol (TFP) |
| Tris |
| Glycine |
| Lysine |
| Avidin |
| Streptavidin |
| Dimethyl sulfoxide (B87167) (DMSO) |
Applications in Advanced Academic Research Methodologies
Development of Biotin-Tagged Probes for Molecular Interaction Studies
Biotin-PEG24-TFP ester is instrumental in the development of biotin-tagged probes, which are essential for investigating molecular interactions. The TFP ester group readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds, a process known as biotinylation. vectorlabs.com The attached biotin (B1667282) moiety then serves as a high-affinity handle for interaction with streptavidin or avidin (B1170675).
A primary application of this compound is in affinity-based purification and enrichment techniques, most notably pull-down assays. vectorlabs.com In this method, a "bait" protein is biotinylated using the reagent and then incubated with a complex mixture of proteins, such as a cell lysate. The biotinylated bait protein and any interacting "prey" proteins are then selectively captured using an affinity matrix coated with streptavidin, such as magnetic beads or agarose (B213101) resin. researchgate.netnih.gov
The long PEG24 spacer arm of this compound is particularly advantageous in this context. It extends the biotin moiety away from the surface of the bait protein, minimizing steric hindrance and allowing for more efficient binding to the streptavidin on the solid support. precisepeg.com After washing away non-specifically bound proteins, the bait-prey complexes can be eluted and analyzed, typically by SDS-PAGE and mass spectrometry, to identify novel protein-protein interactions. researchgate.net This technique has been successfully employed to identify the binding partners of a wide range of proteins.
| Parameter | Description | Relevance of this compound |
| Bait Protein | The protein of interest whose interaction partners are being investigated. | Covalently labeled with biotin using the amine-reactive TFP ester. |
| Prey Proteins | The potential interaction partners of the bait protein within a complex mixture. | Captured indirectly through their interaction with the biotinylated bait. |
| Affinity Matrix | A solid support (e.g., beads) coated with streptavidin. | Binds to the biotin tag on the bait protein, enabling purification. |
| Elution | The process of releasing the bound proteins from the affinity matrix for analysis. | Allows for the identification of prey proteins by mass spectrometry. |
The ability to covalently attach biotin to biomolecules via the TFP ester makes this compound a key reagent for the immobilization of these molecules onto solid supports. broadpharm.com This is a fundamental step in the development of various biosensors and bioassays, such as enzyme-linked immunosorbent assays (ELISA). vectorlabs.com By biotinylating an antibody, enzyme, or other biomolecule, it can be specifically and stably anchored to a streptavidin-coated surface, such as a microplate well or a sensor chip.
The hydrophilic PEG spacer is crucial in this application as it helps to prevent the non-specific adsorption of the biomolecule to the surface and maintains its native conformation and biological activity. The length of the PEG24 chain also provides flexibility and accessibility for the immobilized biomolecule to interact with its target analyte in solution.
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in biology, a feature that is leveraged for signal amplification in various research detection methods. bio-rad-antibodies.com this compound is used to biotinylate detection molecules, such as primary or secondary antibodies. thermofisher.com Each streptavidin molecule has four binding sites for biotin, allowing for the formation of a complex that can significantly amplify the detection signal. bio-rad-antibodies.com
For instance, in immunohistochemistry or flow cytometry, a biotinylated antibody can be used to label a specific cellular target. Subsequently, a fluorescently labeled streptavidin conjugate is added, which binds to the biotinylated antibody. Because multiple streptavidin molecules can bind to a single antibody, and each streptavidin can be conjugated to multiple fluorophores, the resulting signal is significantly brighter than if a directly labeled primary antibody were used. bio-rad-antibodies.comthermofisher.com This amplification is particularly useful for detecting low-abundance targets. bio-rad-antibodies.com A similar principle is applied in chemiluminescent and colorimetric assays to enhance sensitivity. rsc.org
Functionalization of Biological Macromolecules and Nanomaterials
This compound is a versatile tool for the functionalization of a wide array of biological macromolecules and even nanomaterials. The amine-reactive TFP ester allows for the straightforward introduction of a biotin moiety, which can then be used for a variety of downstream applications.
The biotinylation of proteins and peptides is a cornerstone of modern proteomics and interactomics research. broadpharm.com this compound reacts efficiently with the primary amines of lysine (B10760008) residues and the N-terminus of proteins and peptides to attach a biotin tag. vectorlabs.com This labeling enables a multitude of applications, including:
Protein purification: As described in the context of pull-down assays, biotinylated proteins can be easily purified from complex mixtures. vectorlabs.com
Protein interaction studies: Labeled proteins can be used as probes to identify binding partners. vectorlabs.com
Protein localization and trafficking: The biotin tag can be detected using fluorescently labeled streptavidin to visualize the subcellular localization of a protein of interest.
The hydrophilic PEG24 spacer helps to maintain the solubility of the biotinylated protein and minimizes the risk of aggregation, which can be a concern with more hydrophobic biotinylation reagents. vectorlabs.com
| Application | Description | Advantage of this compound |
| Proteomics | The large-scale study of proteins. | Enables the enrichment and identification of specific proteins from complex samples. |
| Interactomics | The study of the interactions between proteins and other molecules. | Facilitates the identification of protein-protein interaction networks. |
In addition to proteins, this compound can be used to label oligonucleotides and other nucleic acids that have been modified to contain a primary amine group. This is a common strategy in genomics research for the generation of biotinylated probes for techniques such as:
In situ hybridization: Biotinylated DNA or RNA probes can be used to detect the presence of specific nucleic acid sequences within cells or tissues. The probe is detected using a labeled streptavidin conjugate.
DNA pull-down assays: Similar to protein pull-down assays, a biotinylated DNA or RNA oligonucleotide can be used as a "bait" to capture and identify proteins that bind to that specific nucleic acid sequence. nih.gov
The ability to introduce a biotin label at a specific position within an oligonucleotide allows for precise experimental design in the study of nucleic acid-protein interactions and gene regulation. glenresearch.com
Role in Targeted Research Agent Design
This compound is a key building block in the design and synthesis of sophisticated targeted research agents, enabling precise investigations into cellular mechanisms and therapeutic strategies.
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. immunomart.org
This compound serves as a versatile PEG-based linker in the synthesis of PROTACs for research purposes. immunomart.orgmedchemexpress.comcnreagent.com The TFP ester allows for the covalent attachment of the linker to an amine-containing E3 ligase ligand or target-binding ligand. The flexible PEG24 chain provides the optimal length and spatial orientation required to bring the target protein and the E3 ligase into close proximity, facilitating ubiquitination and subsequent degradation. The biotin moiety in this context is often used as a research tool for the purification, immobilization, or detection of the PROTAC molecule itself during its development and validation.
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed to deliver a potent cytotoxic agent specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen. The linker connecting the drug to the antibody is a critical component that influences the stability, efficacy, and pharmacokinetic properties of the ADC. mdpi.com
In the context of mechanistic studies, this compound is used to create model ADC systems. axispharm.combroadpharm.com The TFP ester reacts with primary amine groups, such as those on the side chains of lysine residues in an antibody, to form a stable amide bond. vectorlabs.comvectorlabs.com For research applications, biotin can be used as a surrogate for a potent drug payload. nih.gov This allows researchers to study the effects of conjugation chemistry, linker length, and drug-to-antibody ratio on properties like antigen binding, thermal stability, and pharmacokinetics without the handling requirements of highly toxic compounds. mdpi.comnih.gov The hydrophilic PEG24 linker helps to improve the solubility and stability of the resulting conjugate. axispharm.com
| Research Agent | Role of this compound | Key Features Utilized |
| PROTACs | Acts as a flexible linker connecting the target-binding and E3 ligase-binding moieties. | Amine-reactive TFP ester for conjugation; PEG24 for optimal spacing; Biotin for detection/purification. |
| ADCs (Model) | Serves as a linker to attach a model payload (biotin) to an antibody for mechanistic studies. | Amine-reactive TFP ester for conjugation to antibody lysine residues; PEG24 for solubility; Biotin as a traceable model drug. |
The high-affinity, non-covalent interaction between biotin (also known as Vitamin H) and proteins like avidin and streptavidin is one of the most utilized tools in molecular biology. rsc.orgaxispharm.com this compound is employed to leverage this interaction for targeting purposes in various experimental models.
Molecules of interest, such as proteins, peptides, or nanoparticles, can be labeled with this compound via its amine-reactive TFP group. These biotinylated agents can then be used in a multitude of applications. For instance, in cellular imaging, a biotinylated antibody can be detected by using streptavidin conjugated to a fluorescent dye. In pull-down assays, a biotinylated protein can be used to isolate its binding partners from a complex cell lysate using streptavidin-coated beads. vectorlabs.com The extended PEG24 linker is particularly advantageous in these applications as it projects the biotin moiety away from the surface of the labeled molecule, overcoming potential steric hindrance and ensuring efficient binding to streptavidin. vectorlabs.com
Advanced Chemical Biology and Proteomics Applications
While this compound is not directly incorporated into biomolecules through metabolic pathways, it serves as an essential tool for the downstream analysis of proteins in chemical biology and proteomics, including studies that begin with metabolic labeling. In a typical proteomics workflow, proteins are first isolated from cells or tissues. This compound can then be used to covalently label these proteins in vitro by reacting with the primary amines of lysine residues.
This biotinylation step is critical for several applications:
Affinity Purification : Labeled proteins can be selectively captured and purified from a complex mixture using streptavidin-coated affinity media. vectorlabs.com
Detection and Quantification : Biotinylated proteins can be detected on Western blots or in ELISAs using enzyme-conjugated streptavidin. vectorlabs.com
The hydrophilic PEG spacer helps to keep the labeled proteins soluble and prevents aggregation, which is particularly important when a high degree of labeling is required for detection sensitivity. vectorlabs.com This makes this compound a valuable reagent for preparing protein samples for further analysis in advanced proteomics research.
Crosslinking for Protein-Protein Interaction Mapping via Mass Spectrometry
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying interacting proteins and mapping their interfaces. springernature.comscispace.comresearchgate.netnih.gov this compound serves as a critical reagent in this methodology due to its ability to covalently link interacting proteins and subsequently facilitate the enrichment of these crosslinked complexes for mass spectrometric analysis.
The TFP ester group of this compound reacts with primary amines, such as the side chain of lysine residues, which are abundant on the surface of proteins. vectorlabs.comvectorlabs.com When two proteins are in close proximity, the reagent can form a stable amide bond with each protein, effectively "capturing" the interaction. The long, flexible PEG24 spacer arm is crucial in this process, as it allows the reactive TFP ester to access amine groups on sterically hindered protein surfaces and spans a defined distance between the linked amino acids.
A key advantage of incorporating a biotin tag into the crosslinker is the ability to selectively enrich the low-abundance crosslinked peptides from a complex mixture of unmodified peptides after enzymatic digestion of the protein complexes. nih.govwashington.edu The extremely high and specific affinity of biotin for streptavidin (or avidin) is exploited in this purification step. youtube.com The digested peptide mixture is passed through a column containing streptavidin-conjugated beads, which capture only the biotinylated (i.e., crosslinked) peptides. washington.eduyoutube.com This enrichment is essential for the successful identification of interacting peptides by mass spectrometry, as it significantly reduces the complexity of the sample and increases the signal-to-noise ratio. nih.govthermofisher.cn
Table 1: Methodological Workflow for Protein-Protein Interaction Mapping using this compound and Mass Spectrometry
| Step | Description | Key Considerations |
| 1. Crosslinking | Incubation of the protein sample with this compound to form covalent bonds between interacting proteins. | Optimization of crosslinker concentration and reaction time is crucial to avoid excessive or insufficient crosslinking. |
| 2. Quenching | Addition of a quenching reagent (e.g., Tris or glycine) to stop the crosslinking reaction by consuming unreacted TFP esters. | Prevents non-specific crosslinking and modification of the sample. |
| 3. Denaturation, Reduction, and Alkylation | Unfolding of the crosslinked proteins and modification of cysteine residues to prevent disulfide bond reformation. | Ensures efficient enzymatic digestion. |
| 4. Enzymatic Digestion | Use of a protease (e.g., trypsin) to cleave the crosslinked protein complexes into smaller peptides. | Generates a complex mixture of linear and crosslinked peptides. |
| 5. Enrichment | Affinity purification of biotinylated peptides using streptavidin-coated beads. | This step is critical for isolating the low-abundance crosslinked peptides. nih.govwashington.edu |
| 6. Mass Spectrometry Analysis | Analysis of the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments. |
| 7. Data Analysis | Specialized software is used to identify the crosslinked peptides and map the interaction sites. | The software searches for peptide pairs linked by the mass of the crosslinker. |
Development of Cleavable Linkers for Reversible Bioconjugation
While the strong interaction between biotin and streptavidin is advantageous for enrichment, it can also present a challenge when the goal is to recover the captured biomolecules for further analysis. The harsh conditions typically required to disrupt the biotin-streptavidin bond can denature the target proteins. iris-biotech.de To address this, there has been significant interest in the development of cleavable linkers that allow for the reversible attachment of biotin. axispharm.comalfa-chemistry.comaxispharm.com
This compound can be conceptually modified by incorporating a cleavable moiety within its structure. These cleavable linkers are designed to be stable during the bioconjugation and affinity purification steps but can be selectively broken under specific, mild conditions, allowing for the release of the captured molecule from the streptavidin support. iris-biotech.dealfa-chemistry.com This strategy of reversible bioconjugation is particularly valuable in applications where the structural and functional integrity of the isolated biomolecule must be maintained. alfa-chemistry.com
Several types of cleavable functionalities can be engineered into biotinylated linkers, each responsive to a different cleavage stimulus:
Disulfide Bonds: Linkers containing a disulfide bond are a common type of cleavable linker. alfa-chemistry.com These can be readily cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). alfa-chemistry.com This approach is widely used due to the mild and efficient nature of the cleavage reaction.
Acid-Labile Linkers: Certain chemical groups are stable at neutral pH but hydrolyze under mildly acidic conditions. Incorporating such a group into the linker allows for the release of the captured molecule by simply lowering the pH of the buffer.
Photocleavable Linkers: These linkers contain a photolabile group that breaks upon exposure to UV light of a specific wavelength. axispharm.comalfa-chemistry.com This method offers precise temporal and spatial control over the cleavage process and is non-invasive. axispharm.com
Enzyme-Cleavable Linkers: Specific peptide sequences that are recognized and cleaved by a particular protease can be included in the linker. This allows for highly specific release of the target molecule by the addition of the corresponding enzyme.
The development of such cleavable biotin-PEG-TFP ester analogues enables a "capture-and-release" strategy. The TFP ester end of the molecule is used to covalently attach the linker to a target protein. The biotin moiety then allows for the capture of the protein-linker conjugate on a streptavidin support. After washing away non-specifically bound molecules, the cleavable bond is broken, releasing the protein of interest with only a small fragment of the linker attached, while the biotin tag remains bound to the support. This approach significantly improves the recovery of functional biomolecules for downstream applications such as enzymatic assays, structural studies, and further mass spectrometry analysis.
Table 2: Types of Cleavable Linkers for Reversible Bioconjugation
| Cleavable Moiety | Cleavage Stimulus | Advantages |
| Disulfide Bond | Reducing agents (e.g., DTT, TCEP) alfa-chemistry.com | Mild cleavage conditions, high efficiency. |
| Acid-Labile Group | Low pH | Simple to implement, avoids harsh chemicals. |
| Photocleavable Group | UV light axispharm.comalfa-chemistry.com | High spatial and temporal control, non-invasive. axispharm.com |
| Enzyme-Specific Peptide Sequence | Specific protease | High specificity of cleavage. |
Influence of the Polyethylene Glycol Peg Linker on Conjugate Performance in Research
Modulation of Solution Behavior and Hydrophilicity of Bioconjugates
A primary function of the PEG linker in Biotin-PEG24-TFP ester is to enhance the aqueous solubility of the molecules it modifies. broadpharm.comaxispharm.com Biotin (B1667282) itself has poor water solubility, but the long, hydrophilic PEG24 chain imparts its water-soluble nature to the entire conjugate. vectorlabs.com This enhanced hydrophilicity is transferred to the labeled biomolecule, such as a protein or peptide, which is crucial for preventing aggregation. vectorlabs.comthermofisher.com Protein aggregation can be a significant issue in research, potentially leading to loss of biological activity and inaccurate experimental results. The PEG linker creates a hydrating layer around the conjugate, improving its stability in aqueous buffers.
The amphiphilic character of PEG linkers also means they can improve solubility in a range of solvents, not just aqueous solutions, which can be advantageous for various experimental setups. vectorlabs.com This modulation of solubility is a key feature that makes PEGylated biotinylation reagents versatile tools in bioconjugation. The flexibility and non-charge of the PEG polymer contribute to these favorable properties. tandfonline.com
| Feature | Influence of PEG24 Linker | Research Implication |
| Solubility | Significantly increases water solubility of the biotin conjugate. broadpharm.combroadpharm.com | Prevents precipitation of the labeled molecule in aqueous buffers, ensuring its availability for reactions. |
| Hydrophilicity | The hydrophilic PEG chain is transferred to the target molecule. thermofisher.com | Reduces the likelihood of aggregation, particularly for proteins prone to clumping after modification. vectorlabs.com |
| Stability | Forms a hydrated layer that enhances the stability of the conjugate. | Improves the reliability and reproducibility of experiments by maintaining the integrity of the bioconjugate. |
Steric Shielding Effects and Influence on Biological Accessibility in Research Assays
The extended PEG24 linker acts as a flexible spacer arm, which physically separates the biotin molecule from the conjugated protein or surface. This separation is critical for overcoming steric hindrance, thereby improving the accessibility of the biotin for its binding partners, such as avidin (B1170675) or streptavidin. vectorlabs.com The length of the linker can significantly influence the binding efficiency in assays like ELISA, affinity chromatography, or pull-down assays. vectorlabs.commdpi.com A longer linker, such as PEG24, allows the biotin to protrude from the surface of the conjugated molecule, enabling it to more easily fit into the deep binding pockets of streptavidin. vectorlabs.com
Conversely, the PEG chain itself can create a "stealth" effect by forming a shield around the conjugated molecule. This steric shielding can prevent or reduce the interaction of the bioconjugate with other surfaces or macromolecules, which can be either an advantage or a disadvantage depending on the application. For instance, in nanoparticle research, this shielding effect is used to prevent recognition by the immune system. However, in targeted drug delivery research, the linker length must be carefully optimized to ensure that a targeting ligand (e.g., an antibody) attached to the PEG can still reach its cellular receptor. mdpi.comresearchgate.net
| Parameter | Effect of PEG24 Linker | Example Research Application |
| Steric Hindrance | Reduces steric hindrance for biotin-streptavidin binding. vectorlabs.com | Enhanced signal detection in ELISA and improved capture efficiency in affinity purification. |
| Biological Accessibility | Increases the accessibility of the biotin moiety. vectorlabs.com | Facilitates efficient interaction in pull-down assays and surface-based binding studies. |
| "Stealth" Effect | Can shield the conjugated molecule from its environment. | Used in nanoparticle systems to reduce immune system recognition. researchgate.net |
Impact on Non-Specific Interactions and Background Reduction in Research Systems
In many research assays, non-specific binding of reagents to surfaces or other molecules is a major source of background noise, which can obscure the desired signal and reduce the sensitivity of the assay. The hydrophilic and electrically neutral nature of the PEG24 linker in this compound helps to minimize these non-specific interactions. researchgate.net
By creating a hydrated layer around the conjugated molecule, the PEG linker prevents it from "sticking" to hydrophobic surfaces or other proteins. researchgate.net This property is particularly valuable in techniques like immunohistochemistry, immunofluorescence, and flow cytometry, where reducing background staining is essential for clear results. The reduction in non-specific binding leads to an improved signal-to-noise ratio, allowing for more sensitive and accurate detection of the target molecule.
| Assay Type | Problem without PEG Linker | How PEG24 Linker Helps |
| ELISA | High background from biotinylated antibody sticking to the plate. | Reduces non-specific adsorption to the microplate surface. |
| Immunohistochemistry | Non-specific staining of tissues, obscuring the target. | Minimizes binding to cellular components other than the target antigen. |
| Affinity Chromatography | Contaminants binding non-specifically to the matrix. | Prevents unwanted proteins from interacting with the affinity support. |
Alteration of Research-Level Pharmacokinetics and Biodistribution in Pre-Clinical Models (Mechanistic Studies)
In pre-clinical animal models, the PEG linker has a profound impact on the pharmacokinetic (PK) and biodistribution profiles of conjugated molecules. The process of attaching PEG chains, known as PEGylation, is a well-established strategy to modify the in-vivo behavior of therapeutic agents and research probes. crimsonpublishers.com
The PEG24 linker increases the hydrodynamic radius (the effective size in solution) of the conjugate. nih.gov This increased size can significantly reduce the rate of renal clearance for smaller molecules and peptides, thereby prolonging their circulation time in the bloodstream. tandfonline.comnih.gov Furthermore, the "stealth" properties conferred by the PEG linker help the conjugate evade uptake by the reticuloendothelial system (RES), particularly in the liver and spleen, which is a primary clearance mechanism for larger particles and proteins.
The length of the PEG linker is a critical parameter that can be tuned to optimize PK profiles. Research has shown that longer PEG chains generally lead to longer circulation half-lives. nih.gov However, the relationship is not always linear, and some studies have found that shorter PEG linkers can, in some contexts, lead to faster blood clearance while maintaining target tissue uptake, which can be beneficial for imaging applications. researchgate.net The ability to alter residence time and tissue distribution makes PEGylated biotin reagents valuable for mechanistic studies of drug delivery and targeting in pre-clinical research. dovepress.com
Rigorous Research Design and Experimental Considerations
Purity Assessment and Quality Control of Biotin-PEG24-TFP Ester for Academic Research
The purity of the this compound reagent is a critical determinant of experimental success. Impurities can lead to unwanted side reactions, inaccurate quantification, and non-reproducible results. Therefore, robust quality control is an essential first step before its use in any bioconjugation protocol.
To ensure the identity, integrity, and purity of this compound, a combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from any impurities or degradation products. A reversed-phase HPLC method can be used to assess purity, where the compound is passed through a column with a nonpolar stationary phase. The retention time of the major peak corresponding to this compound is compared against a reference standard, and the purity is typically determined by the percentage of the total peak area attributed to this main peak. Purity levels for commercial-grade this compound are often reported to be 98% or higher.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy serves to confirm the chemical structure of the this compound. The resulting spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. Researchers can verify the presence of characteristic peaks corresponding to the biotin (B1667282) moiety, the repeating ethylene (B1197577) glycol units of the PEG spacer, and the tetrafluorophenyl (TFP) ester group. The integration of these peaks should be consistent with the expected proton ratios of the compound's structure.
Below is a table summarizing the application of these techniques for quality control.
Table 1: Analytical Techniques for Purity Verification
| Technique | Purpose | Key Parameters to Assess | Typical Specification |
|---|---|---|---|
| HPLC | Quantifies purity by separating the compound from impurities. | Percentage of the main peak area relative to total peak area. | ≥98% |
| ¹H NMR | Confirms the chemical structure and identity of the compound. | Presence and integration of characteristic peaks for biotin, PEG, and TFP moieties. | Spectrum consistent with the proposed chemical structure. |
Optimization of Bioconjugation Reaction Conditions for Specific Research Targets
The efficiency of the bioconjugation reaction between this compound and the target molecule is highly dependent on the reaction conditions. Empirical optimization is crucial to maximize labeling efficiency while preserving the biological activity of the target.
The reaction between a TFP ester and a primary amine (such as the ε-amino group of a lysine (B10760008) residue on a protein) is highly pH-dependent. The TFP ester reacts with the unprotonated form of the primary amine. To ensure a sufficient concentration of reactive amines, the reaction should be carried out in a buffer with a pH slightly above the pKa of the target amine groups. For TFP esters, the optimal pH range for reaction with primary amines is typically 7.5 to 8.5. nih.gov This range provides a balance between amine reactivity and the hydrolytic stability of the ester. TFP esters are notably more resistant to spontaneous hydrolysis in aqueous buffers compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider and more stable window for conjugation. lumiprobe.com
Table 2: Comparison of Amine-Reactive Esters
| Ester Type | Optimal pH Range for Amine Reaction | Hydrolytic Stability |
|---|---|---|
| TFP Ester | 7.5 - 8.5 | More stable in aqueous media |
| NHS Ester | 7.0 - 8.0 | Less stable; shorter half-life at higher pH |
The stoichiometry of the reactants and the duration of the reaction are critical parameters that must be optimized to achieve the desired degree of labeling (DOL).
Reagent Ratios: The molar coupling ratio, defined as the moles of this compound added per mole of the target molecule (e.g., protein), directly influences the extent of labeling. The optimal ratio is empirical and depends on the concentration of the target molecule and the number of available primary amines. thermofisher.com For proteins at higher concentrations (≥ 5 mg/mL), a lower molar excess (e.g., 10-fold) may be sufficient. vectorlabs.com For more dilute protein solutions (< 5 mg/mL), a higher molar excess (e.g., 20- to 50-fold) is often required to drive the reaction efficiently. vectorlabs.com
Reaction Time: The incubation time can be adjusted to control the reaction progress. Typical reaction times range from 30 minutes to a few hours at room temperature. vectorlabs.com For sensitive biomolecules that may be damaged by prolonged incubation at room temperature, the reaction can be performed at 4°C, though this often requires a longer incubation period (e.g., overnight) to achieve a similar DOL. precisepeg.com The reaction progress can be monitored using techniques like HPLC or mass spectrometry to determine the optimal endpoint before quenching the reaction. precisepeg.com
Table 3: General Guidelines for Reaction Optimization
| Parameter | Condition | Considerations |
|---|---|---|
| Protein Concentration | 1-5 mg/mL | Higher concentrations generally improve reaction efficiency. thermofisher.com |
| Molar Coupling Ratio | 10:1 to 50:1 (ester:protein) | Must be determined empirically. Start with lower ratios for concentrated proteins. vectorlabs.com |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature can be used for sensitive proteins, but may require longer time. precisepeg.com |
| Reaction Time | 30 minutes - 12 hours | Should be optimized based on desired DOL and stability of the target molecule. vectorlabs.com |
Strategies for Minimizing and Analyzing Research-Specific Artifacts
Artifacts such as aggregation of the final bioconjugate can compromise experimental results by altering the molecule's functional properties and leading to non-specific binding.
A significant advantage of using a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer like the one in this compound is its ability to mitigate aggregation. The PEG chain imparts high water solubility to the biotin label and, subsequently, to the resulting bioconjugate. This property helps to prevent the aggregation and precipitation that can occur with more hydrophobic biotinylation reagents.
Despite the inherent benefits of the PEG linker, it is still prudent to analyze the final conjugate for the presence of aggregates. Dynamic Light Scattering (DLS) is a highly effective technique for this purpose. DLS measures the hydrodynamic size of particles in solution and can readily detect the formation of larger aggregates. acs.orgnih.gov An increase in the average particle size or the appearance of a multimodal size distribution after conjugation can indicate an aggregation issue. acs.org Size-Exclusion Chromatography (SEC) can also be used as an orthogonal method to separate and quantify monomers, dimers, and higher-order aggregates. approcess.com If aggregation is detected, further optimization of reaction conditions, such as reducing the molar coupling ratio or altering buffer components, may be necessary.
Q & A
What is the structural configuration of Biotin-PEG24-TFP ester, and how do its functional groups influence its reactivity in bioconjugation experiments?
Answer:
this compound consists of a biotin moiety linked to a 24-unit polyethylene glycol (PEG) spacer, terminated with a tetrafluorophenyl (TFP) ester group. The TFP ester is highly reactive toward primary and secondary amines, enabling efficient conjugation with biomolecules like proteins or nucleic acids. The PEG spacer enhances solubility and reduces steric hindrance during binding to streptavidin/avidin systems. For reproducible results, validate the molecular weight (1,520.72 g/mol) via mass spectrometry and confirm purity (≥95%) using HPLC .
What are the recommended storage conditions for this compound to maintain its stability, and how does improper storage affect experimental outcomes?
Answer:
Store the compound at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the TFP ester. Exposure to moisture, light, or repeated freeze-thaw cycles degrades reactivity, leading to reduced conjugation efficiency. Pre-aliquot the reagent into single-use vials to minimize degradation. Degradation products can be detected via TLC or NMR .
How can researchers optimize the conjugation efficiency of this compound with amine-containing biomolecules under varying pH and molar ratio conditions?
Answer:
- pH Optimization : Conduct reactions at pH 7.5–8.5 to balance amine nucleophilicity and TFP ester stability. Avoid alkaline conditions (>pH 9) to prevent premature hydrolysis.
- Molar Ratios : Perform a titration series (e.g., 1:1 to 1:10 reagent-to-protein ratio) and quantify biotin incorporation using HABA/avidin assays or fluorescence quenching.
- Statistical Design : Apply Taguchi experimental design to systematically evaluate temperature, reaction time, and buffer composition .
What methodologies are effective in resolving discrepancies in biotinylation efficiency observed between primary and secondary amine targets when using this compound?
Answer:
- Competitive Assays : Use model substrates (e.g., lysine vs. arginine derivatives) to compare reactivity.
- pH Modulation : Secondary amines (pKa ~10) require higher pH for deprotonation; adjust buffers to pH 8.5–9.0 to enhance their reactivity.
- Cross-Validation : Confirm labeling sites via peptide mapping or Edman degradation .
What analytical techniques are recommended for validating the successful conjugation of this compound to target proteins, and how can nonspecific binding be minimized?
Answer:
- Validation : Use SDS-PAGE with streptavidin-HRP Western blotting or MALDI-TOF for mass shifts.
- Minimizing Nonspecific Binding : Include blocking agents (e.g., BSA or free biotin) in assays and wash steps. For quantitative analysis, employ surface plasmon resonance (SPR) to measure binding kinetics .
How should researchers design experiments to address potential cross-reactivity of this compound with non-amine nucleophiles (e.g., thiols) in complex biological systems?
Answer:
- Thiol Blocking : Pre-treat samples with iodoacetamide or N-ethylmaleimide to cap free thiols.
- Selectivity Testing : Compare conjugation rates in thiol-rich vs. thiol-depleted systems using Ellman’s assay.
- Buffer Optimization : Use low-pH buffers (pH 6.5–7.0) to favor amine-specific reactivity .
What strategies can be employed to characterize the biotinylation sites of proteins modified with this compound while maintaining structural integrity?
Answer:
- Proteolytic Digestion : Use trypsin/Lys-C digestion followed by LC-MS/MS to identify biotinylated peptides.
- Structural Preservation : Perform limited digestion under non-denaturing conditions and validate folding via circular dichroism (CD) spectroscopy .
What are the critical parameters to consider when preparing stock solutions of this compound for consistent experimental results?
Answer:
- Solvent Choice : Use anhydrous DMSO or DMF to dissolve the reagent.
- Concentration Calibration : Prepare a 10 mM stock and confirm concentration via UV-Vis (ε = 280 nm for TFP ester).
- Immediate Use : Avoid storing diluted solutions >2 hours to prevent hydrolysis .
How do the solubility properties of this compound in different solvents impact its reactivity and application in diverse experimental setups?
Answer:
- Polar Solvents : DMSO enhances solubility but may denature proteins; use at ≤5% (v/v) in aqueous buffers.
- Organic-Aqueous Mixing : For membrane protein labeling, pre-dissolve in DMF and dilute into detergent-containing buffers. Validate solvent compatibility via dynamic light scattering (DLS) .
What experimental controls are essential when using this compound in pull-down assays to ensure specific binding interactions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
